molecular formula C6H10N2O2 B3054784 2,4-Imidazolidinedione, 1-(1-methylethyl)- CAS No. 61893-10-5

2,4-Imidazolidinedione, 1-(1-methylethyl)-

Cat. No.: B3054784
CAS No.: 61893-10-5
M. Wt: 142.16 g/mol
InChI Key: LTJKEWJBNJGKCM-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 1-(1-methylethyl)- is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Imidazolidinedione, 1-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Imidazolidinedione, 1-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)8-3-5(9)7-6(8)10/h4H,3H2,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJKEWJBNJGKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436837
Record name 2,4-Imidazolidinedione, 1-(1-methylethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID70436837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61893-10-5
Record name 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Evolution of Imidazolidinedione Chemistry and N Substituted Analogues

The study of imidazolidinediones, commonly known as hydantoins, has a long history rooted in the foundational discoveries of 19th-century organic chemistry. The parent compound, 2,4-imidazolidinedione (hydantoin), was first isolated in 1861 by Adolf von Baeyer during his research on uric acid. rjpn.org A significant step forward in its synthesis was achieved by Friedrich Urech in 1873, who developed what is now known as the Urech hydantoin (B18101) synthesis. rjpn.org This method involved the reaction of amino acid sulfates with potassium cyanate (B1221674), laying the groundwork for accessing the core hydantoin structure.

Early research focused on the synthesis and characterization of the basic imidazolidinedione ring. However, the versatility of this heterocyclic scaffold soon led to explorations of its derivatives. The potential for substitution at various positions on the ring, particularly at the nitrogen atoms (N-1 and N-3) and the carbon at the 5-position (C-5), opened up a vast chemical space for investigation. mdpi.com

The evolution towards N-substituted analogues was driven by the discovery that such modifications could profoundly influence the molecule's biological and chemical properties. mdpi.comnih.gov Researchers began to systematically introduce various substituent groups onto the nitrogen atoms of the imidazolidinedione core. The introduction of alkyl groups, such as the 1-(1-methylethyl) or isopropyl group, represents a key area within this evolution. These N-substituted compounds were found to possess a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antifungal, and antibacterial properties, thereby establishing imidazolidinediones as a privileged scaffold in medicinal chemistry. rjpn.orgmdpi.com

Strategic Importance of N Alkylation Within the Imidazolidinedione Scaffold

The deliberate introduction of alkyl groups onto the nitrogen atoms of the 2,4-imidazolidinedione ring is a critical strategy in modern drug discovery and materials science. This process, known as N-alkylation, is not merely an arbitrary modification but a targeted approach to fine-tune the molecule's properties for specific applications.

One of the primary motivations for N-alkylation is the modulation of biological activity. The nature of the substituent on the nitrogen atom can significantly impact how the molecule interacts with biological targets. For instance, N-3 and C-5 substituted imidazolidines are known to exhibit anticonvulsant and antiarrhythmic properties. mdpi.com The strategic placement of substituents can enhance potency, selectivity, and pharmacokinetic profiles.

Beyond bioactivity, N-alkylation serves several other strategic purposes:

Solubility Modification : Introducing alkyl chains can alter the lipophilicity of the compound, which in turn affects its solubility in various solvents, a crucial factor for both biological and synthetic applications. nih.gov

Molecular Planarity : In the context of developing materials like organic semiconductors, maintaining molecular planarity is essential. Research has shown that N-alkylation can improve solubility without significantly disrupting the planarity of the core heterocyclic structure, which is a distinct advantage over other substitution strategies. nih.gov

Structural Diversification : N-alkylation provides a straightforward method to generate a large library of analogues from a common intermediate. This diversity is invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with desired effects. researchgate.net

The table below summarizes the strategic goals of N-alkylation in the imidazolidinedione scaffold.

Strategic GoalRationalePotential Outcome
Modulation of Bioactivity Altering the steric and electronic properties of the molecule to modify its interaction with biological targets.Enhanced potency, improved selectivity, novel therapeutic applications (e.g., anticonvulsant, antimicrobial). mdpi.com
Improvement of Physicochemical Properties Modifying lipophilicity and polarity.Increased solubility in biological media or organic solvents, improved absorption and distribution. nih.gov
Maintenance of Molecular Geometry Introducing functional groups without distorting the core ring structure.Retention of desirable properties like molecular planarity for applications in materials science. nih.gov
Facilitation of SAR Studies Creating a diverse set of related compounds for systematic biological evaluation.Identification of key structural features responsible for activity, leading to more rational drug design. researchgate.net

Current Research Trajectories in N Substituted Imidazolidinedione Synthesis and Derivatization

Core Imidazolidinedione Ring System Formation

The fundamental challenge in synthesizing compounds like 2,4-Imidazolidinedione, 1-(1-methylethyl)- lies in the efficient construction of the core five-membered heterocyclic ring with precise control over substitution patterns.

Classical methods for forming the imidazolidinedione ring have been well-established for over a century and remain cornerstones of heterocyclic synthesis. These reactions typically involve the condensation of precursors that provide the necessary carbon and nitrogen atoms to form the ring.

The Bucherer-Bergs reaction is a prominent multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (an aldehyde or ketone), a cyanide source (such as potassium cyanide), and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is typically conducted by heating the components in aqueous ethanol. mdpi.comencyclopedia.pub

The generally accepted mechanism proceeds through several key steps:

Formation of a cyanohydrin from the starting carbonyl compound and cyanide. alfa-chemistry.com

Reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile via an SN2 reaction. alfa-chemistry.comyoutube.com

Nucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate) to yield a cyano-carbamic acid. wikipedia.orgalfa-chemistry.com

Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate. wikipedia.orgalfa-chemistry.com

Rearrangement via an isocyanate intermediate to form the final, more stable hydantoin (B18101) ring. wikipedia.orgyoutube.com

A significant limitation of the classical Bucherer-Bergs reaction is that it typically yields hydantoins that are unsubstituted at the N-1 and N-3 positions. wikipedia.org To synthesize N-alkyl derivatives such as 2,4-Imidazolidinedione, 1-(1-methylethyl)-, adaptations are necessary. One common adaptation involves the subsequent N-alkylation of the hydantoin product. A more direct approach involves modifying the initial reaction components, for instance, by using a primary amine (e.g., isopropylamine) in place of or in addition to ammonium carbonate, which can lead to the formation of N-substituted hydantoins.

Table 1: Key Features of the Bucherer-Bergs Reaction
ComponentDescriptionReference
ReactantsCarbonyl (Aldehyde or Ketone), Cyanide Salt (e.g., KCN), Ammonium Carbonate wikipedia.orgorganic-chemistry.org
Product5-Substituted or 5,5-Disubstituted Hydantoin mdpi.com
Key IntermediatesCyanohydrin, α-Aminonitrile mdpi.comnih.gov
Adaptation for N-AlkylationPost-synthesis alkylation or use of primary amines in the initial reaction mixture.

A condensation reaction is a process where two molecules combine, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The formation of the 2,4-imidazolidinedione ring can be achieved through the condensation of urea or its N-alkylated derivatives with a suitable three-carbon backbone, typically a carbonyl compound.

One of the earliest methods involves the reaction of an α-hydroxy acid with urea. wikipedia.org For the synthesis of N-alkylated hydantoins like 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a substituted urea such as 1-isopropylurea would be the key starting material. The reaction of N-isopropylurea with a compound like glyoxylic acid or its derivatives would lead to cyclization and dehydration to form the desired N-1 substituted hydantoin ring.

Another related classical approach is the Biltz synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil) with urea to form a 5,5-disubstituted hydantoin (e.g., Phenytoin). nih.govthieme-connect.com This principle can be extended to N-alkyl derivatives by using an N-substituted urea. The reaction involves the initial condensation to form an intermediate which then undergoes a benzilic acid-type rearrangement before final ring closure. ucl.ac.be

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is a classical method for preparing hydantoins from amino acids. wikipedia.orgwikipedia.orgrjpn.org The reaction involves treating an amino acid with potassium cyanate (B1221674) and an acid, such as hydrochloric acid. wikipedia.orgresearchgate.net The process occurs in two main stages: first, the formation of an N-carbamoyl amino acid (a hydantoic acid intermediate) from the reaction of the amino acid with cyanate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the hydantoin. researchgate.net

This pathway is particularly well-suited for synthesizing N-1 substituted hydantoins. To produce 2,4-Imidazolidinedione, 1-(1-methylethyl)-, one would start with the corresponding N-alkylated amino acid, N-isopropylglycine. Reaction of N-isopropylglycine with potassium cyanate would yield the target compound. This method is enantioconservative, meaning that if a chiral amino acid is used, its stereochemistry is often retained in the final hydantoin product. acs.org

The Read synthesis is a closely related method that also starts from amino acid derivatives but utilizes isocyanates under harsher conditions to form the hydantoin ring. thieme-connect.comacs.org

Modern synthetic chemistry emphasizes the development of more efficient, rapid, and environmentally benign protocols. For hydantoin synthesis, this has led to the adoption of enabling technologies like microwave irradiation.

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. nih.gov This technique can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. nih.govasianpubs.org The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netorientjchem.org

Many of the established hydantoin syntheses have been successfully adapted to microwave-assisted protocols.

Microwave-Assisted Urech Synthesis : The two-step, one-pot Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been performed efficiently in water under microwave irradiation. The N-carbamylation step and the subsequent acid-catalyzed cyclization were both accelerated, with optimal conditions found at 80 °C. beilstein-journals.org

Microwave-Assisted Biltz Synthesis : The synthesis of Phenytoin (B1677684) and related derivatives via the Biltz condensation of benzil (B1666583) and urea has been shown to be significantly improved by microwave activation, which enhances both the reaction rate and the final yield. ucl.ac.be

General Applications : Microwave irradiation has been broadly applied to synthesize various substituted hydantoins and related imidazole (B134444) heterocycles, often under solvent-free conditions or in green solvents like water or ethanol. nih.govresearchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing energy consumption and waste. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydantoin Synthesis
Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Key AdvantageReference
Biltz Synthesis (Phenytoin)2 hours (thermal)30 minutesImproved yield and reduced time ucl.ac.be
Urech SynthesisSeveral hours~1.25 hours (one-pot)Rapid, one-pot procedure in water beilstein-journals.org
General Imidazole SynthesisOften hours to days4-9 minutesExcellent yields, operational simplicity nih.gov

Contemporary Approaches to Imidazolidinedione Synthesis

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like the imidazolidinedione ring from simple starting materials in a single synthetic operation. Two classical MCRs are particularly relevant for the formation of the hydantoin core: the Bucherer-Bergs reaction and the Strecker synthesis.

The Bucherer-Bergs reaction is a well-established method for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govgoogle.com It typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate. nih.gov The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (derived from ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the hydantoin ring. nih.govgoogle.com While this method is highly effective for producing N1,N3-unsubstituted hydantoins, its direct application to the synthesis of N1-alkylated derivatives like 1-(1-methylethyl)-2,4-imidazolidinedione would require significant modification, such as the use of a primary amine in place of ammonium carbonate, which is not characteristic of the traditional Bucherer-Bergs protocol.

The Strecker synthesis , originally developed for the preparation of α-amino acids, provides a foundational route to α-aminonitriles, which are key intermediates for hydantoin synthesis. nih.gov In its classical form, an aldehyde or ketone reacts with ammonia and cyanide. nih.gov A significant variation of the Strecker synthesis involves the use of primary or secondary amines instead of ammonia, which leads to the formation of N-substituted α-amino acids after hydrolysis of the resulting N-substituted α-aminonitrile. nih.gov This modified Strecker approach is particularly relevant as the N-substituted α-amino acid can then be cyclized in a subsequent step to form an N-substituted hydantoin, which will be discussed in section 2.2.2.

Regioselective Introduction of the 1-(1-methylethyl) Moiety

The direct introduction of an alkyl group onto the imidazolidinedione ring presents a significant challenge in regioselectivity. The hydantoin nucleus possesses two nitrogen atoms, N1 and N3, both of which are nucleophilic and can undergo alkylation.

Direct N-Alkylation Strategies for Imidazolidinediones

Direct N-alkylation of a pre-formed 2,4-imidazolidinedione ring is a common strategy for the synthesis of N-substituted derivatives. However, controlling the site of alkylation is a critical aspect of this approach.

The direct N-alkylation of hydantoins is often complicated by the higher acidity of the proton at the N3 position compared to the N1 position. orgsyn.orggoogle.com Consequently, under many basic conditions, alkylation preferentially occurs at the N3 position. google.com Achieving selective N1-alkylation, therefore, requires careful optimization of the reaction conditions.

Recent studies have demonstrated that the choice of base and solvent system is crucial for directing the alkylation to the N1 position. orgsyn.orggoogle.com Research on the methylation of phenytoin (5,5-diphenylhydantoin) has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) can provide good yields of the N1-methylated product. orgsyn.orggoogle.com This N1-selectivity is attributed to the nature of the potassium counterion and the solvent, which are thought to influence the nucleophilicity of the two nitrogen atoms differently.

While these studies have established a general methodology for N1-selective alkylation, specific data on the isopropylation of the unsubstituted 2,4-imidazolidinedione ring are limited. The principles established with methyl and other alkyl halides are expected to apply to the use of an isopropyl halide, such as 2-bromopropane. It is anticipated that the bulkier isopropyl group might further influence the regioselectivity of the reaction.

Table 1: Reagents and Conditions for N1-Selective Alkylation of Hydantoins

Base Solvent Alkylating Agent N1-Selectivity Reference
Potassium tert-butoxide (tBuOK) Tetrahydrofuran (THF) Methyl iodide Good orgsyn.orggoogle.com
Potassium hexamethyldisilazide (KHMDS) Tetrahydrofuran (THF) Methyl iodide Good orgsyn.orggoogle.com

Note: The table reflects general findings for N1-alkylation of hydantoin and related heterocycles. Specific yields and regioselectivity for isopropylation would require experimental determination.

As mentioned, the N3 position of the imidazolidinedione ring is generally more acidic and sterically less hindered, making it the more reactive site for alkylation under standard basic conditions (e.g., using weaker bases like potassium carbonate). google.com The preferential formation of the N3-alkylated product is a common outcome in many synthetic protocols.

To overcome this inherent reactivity, several strategies can be employed to achieve N1-selectivity:

Use of Specific Base/Solvent Systems: As detailed in the previous section, the use of strong, bulky potassium bases in THF has proven effective in directing alkylation to the N1 position. orgsyn.orggoogle.com The coordination of the potassium ion is thought to play a role in modulating the reactivity of the N1 and N3 anions.

Steric Hindrance: The introduction of bulky substituents at the C5 position of the hydantoin ring can influence the regioselectivity of N-alkylation by sterically hindering the N3 position, thereby favoring attack at the N1 position.

The interplay of electronic and steric factors, along with the specific reaction conditions, ultimately determines the ratio of N1 to N3 alkylated products.

Multi-Step Approaches Incorporating the 1-(1-methylethyl) Group

An alternative to the direct alkylation of the hydantoin ring is to construct the ring from a precursor that already contains the desired N-isopropyl group. This approach circumvents the issue of regioselectivity in the N-alkylation step.

This strategy involves the initial synthesis of an N-isopropyl substituted open-chain precursor, which is then cyclized to form the 1-isopropyl-2,4-imidazolidinedione ring. A plausible and effective route starts with an N-isopropyl amino acid, such as N-isopropylglycine.

A representative synthetic sequence is analogous to the synthesis of 1-methyl-2,4-imidazolidinedione from sarcosine (B1681465) (N-methylglycine). This process can be adapted for the synthesis of the target compound as follows:

Urea Formation: N-isopropylglycine is reacted with a cyanate source, such as potassium cyanate, in an aqueous medium. This reaction forms an N-isopropyl-N-carbamoylglycine intermediate (also known as an N-isopropylureidoacetic acid).

Cyclization: The N-isopropyl-N-carbamoylglycine is then subjected to acidic conditions, for example, by heating in the presence of a strong acid like concentrated sulfuric acid. This acid-catalyzed dehydration and cyclization step yields the desired 1-isopropyl-2,4-imidazolidinedione.

This two-step, one-pot approach offers a high degree of control over the position of the isopropyl group, ensuring that it is located exclusively at the N1 position.

Another variation of this approach involves the reaction of an α-amino acid ester with an isocyanate. For example, an ester of glycine (B1666218) can be reacted with isopropyl isocyanate to form a urea derivative, which can then be cyclized under basic conditions to yield 1-isopropylhydantoin.

Table 2: Comparison of Synthetic Strategies for 1-Isopropyl-2,4-imidazolidinedione

Strategy Key Steps Advantages Challenges
Direct N1-Alkylation 1. Formation of hydantoin ring.2. N-alkylation with an isopropyl halide. Potentially shorter route. Difficult to control regioselectivity (N1 vs. N3); lack of specific data for isopropylation.

| Sequential Functionalization and Cyclization | 1. Synthesis of N-isopropylglycine.2. Reaction with cyanate.3. Acid-catalyzed cyclization. | Excellent regiocontrol. | Longer synthetic route; may require synthesis of the starting N-isopropyl amino acid. |

Protecting Group Strategies for Directed N-Alkylation

The imidazolidinedione scaffold possesses two secondary amine functionalities (N-1 and N-3), which can both undergo alkylation. To achieve selective alkylation at a specific nitrogen, such as the N-1 position to yield 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a protecting group strategy is often essential. jocpr.com This involves temporarily masking one of the reactive nitrogen atoms to direct the alkylating agent to the desired position. researchgate.net

The choice of protecting group is critical and depends on its stability to the alkylation conditions and the mildness of the conditions required for its subsequent removal. jocpr.com For the directed N-alkylation of a 2,4-imidazolidinedione, a common approach involves the protection of the N-3 position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its ease of installation using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its stability towards many nucleophiles and basic conditions often employed in alkylation reactions. researchgate.net

The general strategy is outlined below:

Protection: The N-3 position of the imidazolidinedione ring is protected, for example, with a Boc group.

Alkylation: The N-1 position is then alkylated using an appropriate alkylating agent (e.g., isopropyl halide) under basic conditions.

Deprotection: The protecting group at the N-3 position is removed, typically under acidic conditions for the Boc group, to yield the desired N-1-alkylated product. researchgate.net

Orthogonal protecting group strategies can also be employed, enabling the sequential assembly of molecules with multiple reactive sites. jocpr.com For instance, one nitrogen could be protected with an acid-labile group like Boc, while the other is protected with a group removable under different conditions, such as a benzyl (B1604629) (Bn) group which can be cleaved by hydrogenolysis. researchgate.net This allows for the selective alkylation of both N-1 and N-3 positions with different alkyl groups.

Table 1: Common Protecting Groups for Nitrogen and Their Cleavage Conditions

Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrongly acidic media (e.g., TFA, HCl) researchgate.net
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) ub.edu
BenzylBnBenzyl bromide or chlorideCatalytic hydrogenation researchgate.net

Stereochemical Control in 2,4-Imidazolidinedione, 1-(1-methylethyl)- Synthesis

While 2,4-Imidazolidinedione, 1-(1-methylethyl)- itself is not chiral, many related and biologically important imidazolidinediones are, particularly those substituted at the C-5 position (e.g., 5-isopropylimidazolidine-2,4-dione, also known as 5-isopropylhydantoin). nih.gov Therefore, controlling the stereochemistry during synthesis is paramount.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While specific examples for 1-(1-methylethyl)-2,4-imidazolidinedione are not prominent, general strategies for asymmetric synthesis can be applied to chiral analogues. These routes often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov For instance, a catalytic enantioselective approach could involve the cyclization of a prochiral precursor using a chiral metal complex. nih.gov The development of such methods allows for the direct formation of enantioenriched products, avoiding the need for resolving racemic mixtures, which inherently results in the loss of at least 50% of the material. wikipedia.org

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. In the context of imidazolidinediones, this is relevant when synthesizing derivatives with substituents at both the nitrogen and the C-5 position. For example, the alkylation of an N-Pf-protected amino compound can proceed with poor diastereoselectivity, though it can be influenced by the base, enolate cation, and the electrophile used. mdpi.com A common strategy involves using a chiral auxiliary—a chiral group temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Silver-catalyzed 1,3-dipolar cycloaddition reactions have been shown to produce highly substituted imidazolidine (B613845) derivatives with high diastereoselectivity. nih.gov

When an enantioselective synthesis is not feasible, a racemic mixture of a chiral N-alkyl imidazolidinedione can be separated into its constituent enantiomers through chiral resolution. wikipedia.org

Common resolution techniques include:

Crystallization of Diastereomeric Salts: This is the most common method for resolving racemates. wikipedia.org It involves reacting the racemic mixture (if it contains an acidic or basic functional group) with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov This method is highly efficient for both analytical and preparative-scale separations, allowing for the isolation of enantiomers with high enantiomeric excess. nih.govtcichemicals.com

High-Throughput and Combinatorial Synthesis Methodologies

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of diverse compounds, known as chemical libraries. nih.gov These techniques are invaluable for drug discovery and materials science research.

Parallel synthesis is a high-throughput technique where multiple, distinct compounds are synthesized simultaneously in a spatially separated manner, such as in the wells of a microtiter plate. This methodology can be readily applied to create libraries of N-alkyl imidazolidinediones.

In a typical parallel synthesis of an N-alkyl imidazolidinedione library, a common imidazolidinedione core structure would be reacted with a diverse set of alkylating agents in separate reaction vessels. This allows for the rapid production of a library where the identity of each compound is known by its location in the reaction array. imperial.ac.uk Solid-phase organic synthesis (SPOS) is often combined with parallel synthesis. Here, the imidazolidinedione core is attached to a solid support (like a resin bead), facilitating the purification process as excess reagents and byproducts can be simply washed away.

Table 2: Illustrative Example of a Parallel Synthesis Library Design

Starting MaterialAlkylating Agent 1 (e.g., Isopropyl bromide)Alkylating Agent 2 (e.g., Benzyl bromide)Alkylating Agent 3 (e.g., Ethyl iodide)
2,4-Imidazolidinedione1-Isopropyl-2,4-imidazolidinedione1-Benzyl-2,4-imidazolidinedione1-Ethyl-2,4-imidazolidinedione
5-Methyl-2,4-imidazolidinedione1-Isopropyl-5-methyl-2,4-imidazolidinedione1-Benzyl-5-methyl-2,4-imidazolidinedione1-Ethyl-5-methyl-2,4-imidazolidinedione
5,5-Dimethyl-2,4-imidazolidinedione1-Isopropyl-5,5-dimethyl-2,4-imidazolidinedione1-Benzyl-5,5-dimethyl-2,4-imidazolidinedione1-Ethyl-5,5-dimethyl-2,4-imidazolidinedione

This approach enables the efficient exploration of chemical space by systematically varying the N-alkyl substituent and other parts of the imidazolidinedione scaffold, accelerating the discovery of compounds with desired properties. nih.govnih.gov

Automated Synthesis Platforms for Scaffold Diversification

The evolution of drug discovery and materials science has necessitated the development of high-throughput synthesis methodologies to rapidly generate and screen large libraries of chemical compounds. Automated synthesis platforms have emerged as a powerful tool to accelerate this process, enabling the efficient diversification of core scaffolds like 2,4-imidazolidinedione. These platforms integrate robotics, software, and specialized chemical techniques to perform multi-step syntheses in a parallel or sequential fashion with minimal manual intervention. This approach significantly enhances productivity, reproducibility, and allows for the exploration of a much broader chemical space than traditional synthetic methods.

One prominent strategy amenable to automation for the diversification of the imidazolidinedione scaffold is the solution-phase parallel synthesis. This technique combines the advantages of traditional solution-phase chemistry (e.g., ease of reaction monitoring and scalability) with the high-throughput nature of parallel processing. A notable example is the use of a fluorous tagging strategy for the synthesis of a diverse library of hydantoin and thiohydantoin analogs. nih.govresearchgate.net While not a fully robotic platform in the sense of a single, integrated instrument, this methodology employs parallel reaction vessels and semi-automated purification techniques, such as solid-phase extraction (SPE), to achieve high-throughput synthesis and purification. nih.govresearchgate.net

The core of this strategy involves tagging a starting material with a fluorous-containing group, which allows for the easy separation of the tagged product from non-tagged reagents and byproducts using a fluorous solid-phase extraction (F-SPE) cartridge. This purification method is highly efficient and can be performed in parallel on multiple samples, making it ideal for the rapid purification of compound libraries. nih.gov

A representative workflow for the automated or semi-automated parallel synthesis of an N-alkyl imidazolidinedione library, based on the principles of solution-phase parallel synthesis and fluorous tagging, is outlined below:

Preparation of Building Blocks: A diverse set of fluorous-tagged α-amino esters is prepared. These serve as the foundation for the imidazolidinedione ring.

Parallel Reductive Amination: The fluorous-tagged amino esters are reacted in parallel with a variety of aldehydes in the presence of a reducing agent. This step introduces the first point of diversity at the C-5 position of the future hydantoin ring.

Reaction with Isocyanates: The resulting secondary amino esters are then reacted in parallel with a selection of isocyanates. This step introduces the N-3 substituent.

Cyclization and Cleavage: The formed urea intermediates undergo a spontaneous intramolecular cyclization to form the 2,4-imidazolidinedione ring. This cyclization step simultaneously cleaves the fluorous tag, releasing the final product into the solution.

Automated Purification: The reaction mixtures are then passed through fluorous SPE cartridges. The desired non-fluorous hydantoin products pass through the cartridge, while any unreacted fluorous-tagged starting materials or byproducts are retained. This allows for rapid, parallel purification of the entire library.

This methodology allows for the systematic variation of substituents at multiple positions of the imidazolidinedione core, leading to a large and diverse library of compounds. For the synthesis of a compound like 2,4-Imidazolidinedione, 1-(1-methylethyl)- , one would start with an amino acid precursor that, after N-alkylation with an isopropyl group, is then carried through the synthetic sequence.

The diversification of the imidazolidinedione scaffold can be systematically achieved by varying the building blocks at each step of the synthesis. The following tables illustrate the potential for scaffold diversification using this high-throughput approach.

Table 1: Representative Building Blocks for Scaffold Diversification

Position of DiversityBuilding Block TypeExamples
N-1 Position Primary Amines (for N-alkylation of the initial amino acid)Isopropylamine, Cyclohexylamine, Benzylamine, 4-Methoxybenzylamine
C-5 Position AldehydesBenzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Isovaleraldehyde
N-3 Position IsocyanatesPhenyl isocyanate, 4-Fluorophenyl isocyanate, Ethyl isocyanate, Cyclohexyl isocyanate

Table 2: Exemplar Library of N-Alkyl Imidazolidinediones Synthesized via a High-Throughput Parallel Approach

Compound IDN-1 SubstituentC-5 SubstituentN-3 Substituent
1 IsopropylPhenylPhenyl
2 Isopropyl4-ChlorophenylEthyl
3 Cyclohexyl2-NaphthylCyclohexyl
4 BenzylIsopropyl4-Fluorophenyl

The use of robotic liquid handlers and parallel reactors can fully automate the dispensing of reagents, the execution of the reactions under controlled conditions, and the subsequent purification steps. nih.gov Such automated platforms, like those offered by Chemspeed Technologies or Iktos Robotics, can perform hundreds of reactions in parallel, significantly accelerating the discovery and optimization of novel imidazolidinedione-based compounds. nih.govthieme-connect.de These systems often incorporate in-line analytics, such as HPLC-MS, to monitor reaction progress and assess the purity of the final products in real-time. thieme-connect.de

Reactivity of the Imidazolidinedione Ring System

The hydantoin ring is characterized by two carbonyl groups and three nitrogen-hydrogen or nitrogen-carbon bonds, which confer a distinct reactivity pattern. The acidity of the N-H protons and the electrophilicity of the carbonyl carbons are key drivers of its chemical behavior.

Functionalization at C5 Position

The C5 position of the hydantoin ring is activated by the two adjacent carbonyl groups, making the protons at this position acidic and susceptible to deprotonation. This allows for a variety of functionalization reactions.

Alkylation and Condensation: The methylene (B1212753) group at C5 can be readily deprotonated by a suitable base to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides or aldehydes, in alkylation and Knoevenagel-type condensation reactions, respectively. These reactions are fundamental for introducing diverse substituents at the C5 position, leading to a wide array of derivatives. For instance, the reaction with an aromatic aldehyde would yield a 5-arylmethylene-1-isopropylhydantoin.

Bucherer-Bergs Reaction: While not a direct functionalization of pre-existing 1-isopropylhydantoin, the Bucherer-Bergs reaction is a classic method for synthesizing 5-substituted hydantoins. It involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate. If isobutyraldehyde (B47883) (2-methylpropanal) were used as a starting material along with a modified procedure to introduce the N1-isopropyl group, it could lead to 5-substituted derivatives.

The table below summarizes typical conditions for C5 functionalization, although specific yields for the 1-isopropyl derivative require targeted studies.

Reaction Type Reagents Typical Conditions Product Type
AlkylationBase (e.g., NaH, K2CO3), Alkyl Halide (R-X)Anhydrous solvent (e.g., DMF, THF)5-Alkyl-1-isopropylhydantoin
Knoevenagel CondensationAldehyde (R-CHO), Base (e.g., Piperidine)Reflux in solvent (e.g., Ethanol)5-Alkylidene-1-isopropylhydantoin

Reactions at the Carbonyl Centers

The two carbonyl groups at positions C2 and C4 are electrophilic centers and can undergo nucleophilic attack. ox.ac.uk Their reactivity can be influenced by the nature of the substituents on the ring nitrogens.

Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com This would typically lead to the reduction of both carbonyls to methylenes, resulting in the formation of 1-isopropylimidazolidine. Selective reduction of one carbonyl group over the other is challenging and would require specialized reagents or protecting group strategies.

Nucleophilic Addition: Grignard reagents and other organometallic nucleophiles can add to the carbonyl carbons. youtube.com This reaction would initially form a tetrahedral intermediate which, upon acidic workup, would yield a tertiary alcohol. Reaction at both carbonyls is possible, leading to a diol.

Thionation: Reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10) can be used to convert one or both of the carbonyl oxygens to sulfur, yielding the corresponding thiohydantoin or dithiohydantoin derivatives. These thionated products have altered reactivity and are useful intermediates in further synthetic transformations.

Ring-Opening and Rearrangement Pathways

The hydantoin ring can be opened under various conditions, most commonly through hydrolysis.

Hydrolysis: Under strong acidic or basic conditions, the amide bonds within the hydantoin ring can be hydrolyzed. This typically proceeds via nucleophilic attack at the carbonyl carbons by water or hydroxide (B78521) ions. Basic hydrolysis, for example, would lead to the opening of the ring to form an N-isopropyl-substituted amino acid derivative. The exact product depends on which amide bond is cleaved first. Complete hydrolysis would ultimately yield isopropylamine, carbon dioxide, ammonia, and the corresponding alpha-amino acid precursor.

Favorskii-type Rearrangements: While not a direct reaction of the parent hydantoin, halogenation at the C5 position can create a substrate susceptible to Favorskii-type rearrangements under basic conditions. harvard.edu This would involve the formation of a bicyclic cyclopropanone (B1606653) intermediate followed by ring-opening by a nucleophile, leading to a contracted ring system, such as a derivative of an azetidine (B1206935) carboxylic acid. harvard.edu

Transformations Involving the N-(1-methylethyl) Substituent

The N-isopropyl group is generally stable, but it can undergo specific chemical transformations under certain conditions.

Oxidation Reactions of the Isopropyl Group

The isopropyl group consists of a tertiary carbon and two methyl groups, which have different susceptibilities to oxidation.

Metabolic-type Oxidation: In biological systems or through biomimetic chemical oxidation (e.g., using cytochrome P450 models), the isopropyl group can be hydroxylated. Oxidation would likely occur at the tertiary carbon, yielding a 1-(1-hydroxy-1-methylethyl) substituent, or at one of the methyl groups to form a 1-(1-hydroxymethyl)ethyl group. Poly(N-isopropylacrylamide), a polymer with a similar N-isopropyl group, is known to be temperature-responsive, a property linked to the hydration and dehydration of the isopropyl moiety. nih.gov While not an oxidation, this highlights the interaction of the isopropyl group with its environment.

Radical Oxidation: Under harsh oxidative conditions involving radical initiators, the C-H bonds of the isopropyl group can be targeted, but this often leads to a mixture of products and potential degradation of the hydantoin ring itself.

Selective Cleavage or Modification of the N-Alkyl Moiety

Removing the N-alkyl group without destroying the heterocyclic ring is a significant synthetic challenge. The C(sp³)-N bond is typically robust.

Dealkylation Strategies: Selective cleavage of an N-alkyl group often requires specific functionalities to be present. nih.gov For hydantoins, N-dealkylation is not a common or straightforward reaction. Methods that cleave C-N bonds, such as palladium-catalyzed reactions, typically require specific activating groups or reaction partners that are not inherent to the simple N-isopropyl structure. nih.gov

Modification via N-Acylation and Cleavage: A potential indirect route for modification could involve reactions at the N3 position. While the target compound is substituted at N1, general hydantoin chemistry shows that the N3-H is more acidic and readily alkylated or acylated. nih.govresearchgate.netresearchgate.net If the N1 position were acylated instead of alkylated, various methods exist for the cleavage of the N-acyl bond, which can be easier than N-alkyl bond cleavage. scirp.org However, for the N-isopropyl group, such cleavage is synthetically challenging and not a routine transformation.

Derivatization Strategies for Enhanced Structural Diversity

The scaffold of 2,4-Imidazolidinedione, 1-(1-methylethyl)-, also known as 1-isopropylhydantoin, offers a versatile platform for chemical modification. Its inherent structural features, including two nitrogen atoms and two carbonyl groups, provide multiple sites for derivatization, enabling the generation of a wide array of analogues with diverse physicochemical properties and potential biological activities. Strategies to enhance this structural diversity primarily involve post-synthetic modifications of the core ring, the creation of hybrid molecules, and the synthesis of metal complexes.

Post-Synthetic Modifications of the 2,4-Imidazolidinedione, 1-(1-methylethyl)- Scaffold

Post-synthetic modification is a powerful strategy for the functionalization of existing molecular frameworks. rsc.org For the 1-isopropylhydantoin scaffold, these modifications typically target the N-3 position, which possesses a readily accessible proton. The acidity of the N-H protons in the hydantoin ring is a key factor governing its reactivity. The N-3 proton is situated between two electron-withdrawing carbonyl groups, making it significantly more acidic and thus more susceptible to deprotonation and subsequent substitution than the N-1 proton, which is adjacent to only one carbonyl group. uctm.edu

Common modifications include N-alkylation and N-acylation reactions. These transformations are typically achieved by first treating the hydantoin with a suitable base to generate the corresponding anion, which then acts as a nucleophile to attack an electrophilic reagent, such as an alkyl halide or an acyl chloride. uctm.edu This differential reactivity allows for selective functionalization at the N-3 position while the N-1 position, already substituted with an isopropyl group, remains inert.

Modification TypeReagent ClassTypical ConditionsResulting Functional Group
N-3 Alkylation Alkyl halides (e.g., R-Br, R-I)Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, Acetone)N-3-Alkyl
N-3 Acylation Acyl chlorides (e.g., R-COCl), AnhydridesBase (e.g., Pyridine, Triethylamine)N-3-Acyl
Mannich Reaction Formaldehyde, Secondary AmineAcid or Base catalysisN-3-Aminomethyl

Formation of Imidazolidinedione-Based Hybrid Structures

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, enhanced activity, or the ability to overcome drug resistance by interacting with multiple biological targets. nih.govrsc.org The 1-isopropylhydantoin ring can serve as a valuable scaffold in the construction of such hybrid structures.

The synthesis of these hybrids often involves coupling the pre-functionalized hydantoin core with another biologically active moiety. For example, a 1-isopropylhydantoin derivative bearing a linker with a reactive functional group (e.g., a carboxylic acid, amine, or halide) at the N-3 position can be conjugated with other pharmacophores such as thiazole, quinoline, or purine (B94841) rings. mdpi.commdpi.com The choice of linker and the coupled pharmacophore is guided by the desired therapeutic target. This strategy allows for the integration of the imidazolidinedione's structural features with the known biological activities of other molecular classes, potentially leading to synergistic effects. mdpi.com

Hybrid MoietyPotential Linkage ChemistryPotential Therapeutic Area
Thiazole Amide bond formationAnticancer
Quinoline Alkylation of a piperazine (B1678402) linkerAntiparasitic mdpi.com
Purine / Pyrimidine Click Chemistry, Ether linkageAnticancer, Antiviral mdpi.com
Coumarin Methylene linkerP-gp Inhibition nih.gov

Synthesis of Imidazolidinedione-Metal Complexes

The nitrogen and oxygen atoms within the 1-isopropylhydantoin ring act as potential donor sites for coordination with metal ions, making it a suitable ligand for the formation of metal complexes. ijcpa.innih.gov The synthesis of these complexes typically involves the reaction of the deprotonated hydantoin ligand with a metal salt in a suitable solvent. nih.gov The N-3 proton is usually removed by a base, creating an anionic ligand that can coordinate to the metal center.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) and their coordination geometry depend on the metal ion, the reaction conditions, and the presence of other ancillary ligands. mdpi.comnih.gov Common metal ions used include Ni(II), Cu(II), Co(II), and Zn(II). ijcpa.innih.govjcsp.org.pk Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are used to characterize the structure and bonding within these complexes. ijcpa.injcsp.org.pk The formation of new bands in the lower frequency region of the IR spectrum, corresponding to M-N and M-O vibrations, often confirms the coordination of the hydantoin ligand to the metal ion. nih.gov The resulting metal complexes can exhibit distinct properties and biological activities compared to the parent ligand.

Metal IonTypical PrecursorPotential GeometryCharacterization Evidence
Nickel(II) Ni(CH₃COO)₂·4H₂OOctahedral ijcpa.inMagnetic moment, UV-Vis spectra
Copper(II) Cu(CH₃COO)₂·2H₂OSquare Planar nih.govSpectroscopic data
Cobalt(II) Co(CH₃COO)₂·4H₂OOctahedral nih.govMagnetic susceptibility, Spectroscopic data
Zinc(II) Zn(CH₃COO)₂·2H₂OTetrahedral/OctahedralElemental analysis, Spectroscopic data nih.gov

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms involving the 1-isopropylhydantoin scaffold is crucial for optimizing reaction conditions, predicting product outcomes, and designing rational synthetic pathways. Key areas of investigation include the mechanism of N-alkylation and the nature of the intermediates and transition states involved in its chemical transformations.

Detailed Reaction Mechanism Studies for N-Alkylation

The N-alkylation of 1-isopropylhydantoin predominantly occurs at the N-3 position. The mechanism is a classic example of a nucleophilic substitution reaction, which proceeds in two main steps:

Deprotonation: The reaction is initiated by the abstraction of the acidic proton from the N-3 position by a base (e.g., sodium hydride, potassium carbonate). This step generates a resonance-stabilized hydantoin anion, often referred to as an imidate or enolate-like anion. The negative charge is delocalized over the N-3, C-4 carbonyl oxygen, and C-2 carbonyl oxygen atoms. This delocalization stabilizes the conjugate base, facilitating its formation. uctm.edu

Nucleophilic Attack: The resulting hydantoin anion is a potent nucleophile. It subsequently attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide) in an Sₙ2-type reaction. This step leads to the formation of a new nitrogen-carbon bond at the N-3 position and the displacement of the leaving group (e.g., a halide ion), yielding the final N-3 alkylated product.

The selectivity for N-3 alkylation over O-alkylation is generally high due to the hard and soft acid-base (HSAB) principle. The nitrogen atom is a "harder" nucleophilic center compared to the oxygen atoms, and it preferentially reacts with the "hard" electrophilic carbon center of the alkyl halide.

Investigation of Intermediates and Transition States

The key reactive intermediate in many transformations of 1-isopropylhydantoin is the hydantoin anion formed upon deprotonation. iitm.ac.in The structure and reactivity of this intermediate are central to understanding the compound's chemical behavior. The anion exists as a hybrid of several resonance structures, which contributes to its stability.

Computational chemistry and spectroscopic studies can provide insight into the structure of these intermediates and the transition states of their reactions. For instance, density functional theory (DFT) calculations can be used to model the geometry of the transition state for the Sₙ2 attack of the hydantoin anion on an alkyl halide. Such studies can help elucidate the energy barriers of the reaction, confirm the concerted nature of the bond-forming and bond-breaking processes in the transition state, and explain the observed regioselectivity of the reaction. While specific experimental studies on the transition states for 1-isopropylhydantoin may be limited, the general principles of nucleophilic substitution reactions of related heterocyclic systems are well-established and applicable. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2,4 Imidazolidinedione, 1 1 Methylethyl

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides critical information about the functional groups present within a molecule by probing the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups in a molecule. The FT-IR spectrum of 2,4-Imidazolidinedione, 1-(1-methylethyl)- is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The hydantoin (B18101) ring contains two carbonyl groups (C=O) and an N-H bond, which give rise to strong, characteristic absorptions. The C=O stretching vibrations in hydantoin rings typically appear as two distinct bands in the region of 1775–1700 cm⁻¹, attributable to the symmetric and asymmetric stretching of the two carbonyl groups. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amide within the ring is expected to produce a moderate to strong band around 3200 cm⁻¹. researchgate.net

Additionally, C-N stretching vibrations within the heterocyclic ring are anticipated in the 1360-990 cm⁻¹ range. researchgate.net The isopropyl substituent introduces characteristic alkyl C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2975–2870 cm⁻¹ region.

Table 1. Predicted FT-IR Characteristic Band Assignments for 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide (Ring)~3200Medium-Strong
C-H StretchIsopropyl Group (sp³)2975 - 2870Medium
C=O Asymmetric StretchImide Carbonyl~1770Strong
C=O Symmetric StretchAmide Carbonyl~1715Strong
C-N StretchAmide/Imide (Ring)1360 - 1280Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise connectivity and constitution of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous structural assignment.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, four distinct proton signals are expected.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is coupled to the six methyl protons, and its signal is expected to appear downfield due to the deshielding effect of the adjacent nitrogen atom. The methyl protons are coupled to the single methine proton.

The hydantoin ring contains a methylene (B1212753) group (-CH₂-) at the C5 position and a secondary amine proton (N-H) at the N3 position. The methylene protons are expected to appear as a singlet, while the N-H proton signal is also expected to be a singlet, which may be broadened due to quadrupole effects and chemical exchange.

Table 2. Predicted ¹H NMR Spectroscopic Data for 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH(CH₃)₂4.2 - 4.5Septet~7.01H
-CH(CH₃)₂1.3 - 1.5Doublet~7.06H
-CH₂- (C5)~3.9SingletN/A2H
-NH- (N3)~8.0Singlet (broad)N/A1H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, five distinct carbon signals are predicted.

The two carbonyl carbons (C2 and C4) of the hydantoin ring are expected to resonate at the lowest field (most deshielded) due to the strong electron-withdrawing effect of the oxygen atoms. The C2 carbon, being adjacent to two nitrogen atoms, may appear at a slightly different shift than the C4 carbon, which is adjacent to one nitrogen and one carbon. The methylene carbon (C5) will appear further upfield. The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

Table 3. Predicted ¹³C NMR Spectroscopic Data for 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)~172
C2 (C=O)~157
C5 (-CH₂-)~45
-CH(CH₃)₂~48
-CH(CH₃)₂~20

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a key cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would show correlations between:

The isopropyl methine proton and the methine carbon.

The isopropyl methyl protons and the methyl carbons.

The C5 methylene protons and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton. nih.gov Key HMBC correlations would include:

A correlation from the isopropyl methine proton to the C2 carbonyl carbon, confirming the attachment of the isopropyl group to the N1 position.

Correlations from the C5 methylene protons to both the C2 and C4 carbonyl carbons, confirming the structure of the hydantoin ring.

A correlation from the isopropyl methyl protons to the methine carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern upon ionization.

For 2,4-Imidazolidinedione, 1-(1-methylethyl)- (molecular formula C₆H₁₀N₂O₂), the calculated molecular weight is approximately 142.16 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 142 might be observed, although it can be weak or absent for some hydantoin derivatives. tandfonline.com

The fragmentation pattern is expected to be characteristic of the structure. Key fragmentation pathways would likely include:

α-Cleavage: The most prominent fragmentation would likely be the loss of the isopropyl group as a radical, leading to a fragment ion at m/z = 99 (M - 43).

Loss of Propene: A rearrangement followed by the loss of a neutral propene molecule (C₃H₆) from the molecular ion could result in a fragment at m/z = 100.

Ring Cleavage: The hydantoin ring itself can fragment. A common fragmentation process for the hydantoin ring involves cleavage to produce ions corresponding to the loss of CO or isocyanate-related fragments. tandfonline.com For instance, cleavage across the C4-C5 and N1-C2 bonds could lead to various smaller charged fragments.

Analysis of these fragments allows for the confirmation of the molecular weight and provides corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, HRMS provides an experimental mass value that can be compared to the theoretically calculated mass of its molecular formula, C₆H₁₀N₂O₂. A close match between the measured and calculated mass, typically within a few parts per million (ppm), validates the proposed chemical formula and rules out other potential structures with the same nominal mass. This technique is fundamental in distinguishing between isobaric compounds and confirming the identity of a newly synthesized molecule.

Table 1: HRMS Data for 2,4-Imidazolidinedione, 1-(1-methylethyl)-
ParameterValue
Molecular FormulaC₆H₁₀N₂O₂
Calculated Monoisotopic Mass142.07423 Da
Expected Ion (e.g., [M+H]⁺)143.08151 Da
Typical Mass Accuracy< 5 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like hydantoin derivatives, allowing for their analysis with minimal fragmentation. chemrxiv.org In ESI-MS, the compound is typically analyzed in solution, and ions are generated by applying a high voltage to a liquid spray. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, analysis in positive ion mode is common, leading to the formation of the protonated molecule, [M+H]⁺. nih.gov Depending on the solvent system and additives, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. chemrxiv.org Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information. nih.gov The fragmentation patterns observed can help confirm the connectivity of the isopropyl group to the hydantoin ring. researchgate.net

Table 2: Expected Ions in ESI-MS Analysis
Ion SpeciesCalculated m/zDescription
[M+H]⁺143.08Protonated molecule
[M+Na]⁺165.06Sodium adduct
[2M+H]⁺285.16Protonated dimer

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for assessing the purity and confirming the identity of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation. youtube.com The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142, along with characteristic fragment ions resulting from the loss of the isopropyl group or parts of it. nih.gov Common fragmentations would include the loss of a methyl radical (•CH₃) to give a fragment at m/z 127 and the loss of the isopropyl radical (•CH(CH₃)₂) to yield a fragment at m/z 99.

Table 3: Predicted GC-MS Fragmentation Data
m/zProposed FragmentDescription
142[C₆H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
127[M - CH₃]⁺Loss of a methyl group
99[M - C₃H₇]⁺Loss of the isopropyl group
85[C₃H₃N₂O₂]⁺Hydantoin ring fragment

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate precise information about bond lengths, bond angles, and torsional angles. libretexts.org This technique provides an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid state. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, which is achiral, X-ray crystallography would confirm the planar structure of the hydantoin ring and the orientation of the isopropyl substituent. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H protons and carbonyl oxygens, that dictate the crystal packing arrangement. researchgate.netnih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography
ParameterDescription
Unit Cell DimensionsDimensions (a, b, c) and angles (α, β, γ) of the crystal lattice
Space GroupDescribes the symmetry of the crystal structure
Bond LengthsPrecise distances between bonded atoms (e.g., C-N, C=O, C-C)
Bond AnglesAngles between adjacent bonds (e.g., N-C-N)
Intermolecular InteractionsDetails of hydrogen bonds and other non-covalent packing forces

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. Techniques like Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are routinely used.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. chemguide.co.ukanalyticaltoxicology.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. chemguide.co.uk The plate is then developed in a suitable mobile phase (eluent). Different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. chemguide.co.uk For the synthesis of 2,4-Imidazolidinedione, 1-(1-methylethyl)-, TLC can be used to track the consumption of starting materials and the formation of the product. The spots can be visualized under UV light or by using a chemical stain. illinois.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given system.

Table 5: Typical TLC System for Reaction Monitoring
ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ coated aluminum plates
Mobile Phase (Eluent)Mixture of a non-polar and a polar solvent (e.g., 30-50% Ethyl Acetate in Hexane)
ApplicationSpotting of starting material, co-spot, and reaction mixture
VisualizationUV lamp (254 nm) or staining with potassium permanganate (B83412) solution
AnalysisComparison of Rf values of spots to identify product and unreacted starting materials

High Performance Liquid Chromatography (HPLC) for Purity and Quantification

High Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for the separation, identification, and quantification of compounds in a mixture. asianpubs.org It is the primary method for determining the purity of a final compound. In a typical reversed-phase HPLC analysis, the compound is passed through a column packed with a non-polar stationary phase (like C18) using a polar mobile phase. oatext.com For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a gradient or isocratic mobile phase consisting of acetonitrile (B52724) and water would likely be effective. oatext.com A UV detector is commonly used, set to the wavelength of maximum absorbance (λmax) of the compound to ensure high sensitivity. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For quantification, a calibration curve is generated by analyzing standard solutions of known concentrations. oatext.com

Preparative Chromatography for Compound Isolation

The isolation and purification of 2,4-Imidazolidinedione, 1-(1-methylethyl)- from synthesis reaction mixtures or for the separation of stereoisomers relies heavily on chromatographic techniques. Preparative chromatography, which aims to isolate and purify valuable products rather than simply quantify them, is an essential methodology in this context. warwick.ac.uk This approach is particularly crucial for obtaining high-purity compounds required for subsequent research, structural analysis, or as pharmaceutical intermediates. nih.gov The selection of the appropriate chromatographic method, including the stationary and mobile phases, is determined by the physicochemical properties of the target compound and the impurities present.

For hydantoin derivatives, a class to which 2,4-Imidazolidinedione, 1-(1-methylethyl)- belongs, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for achieving high-resolution separations. mdpi.com Research into the enantioseparation of related 3,5-disubstituted hydantoins provides significant insight into the conditions applicable for isolating compounds of this type. mdpi.com Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent performance in resolving hydantoin enantiomers, a task that represents a significant challenge in purification. mdpi.com

Detailed studies have investigated various columns and mobile phases to optimize the separation of these compounds. For instance, amylose- and cellulose-based columns are frequently employed. mdpi.com The choice of mobile phase, ranging from normal-phase eluents like n-hexane/2-propanol to alternative solvents like dimethyl carbonate (DMC), can significantly impact retention times, separation factors, and resolution. mdpi.com While many synthetic routes are designed to avoid complex purifications, chromatographic separation often remains indispensable when high levels of purity are required or when isolating specific stereoisomers. nih.govacs.org

The findings from enantioseparation studies on analogous hydantoins are directly relevant for developing preparative methods for 2,4-Imidazolidinedione, 1-(1-methylethyl)-. The interaction between the hydantoin structure and the chiral stationary phase is key to achieving separation. mdpi.com For example, the Amylose-SA column has shown superior resolution for certain anti-allyl hydantoins when using a mobile phase of n-hexane/2-PrOH (90/10, v/v) compared to 100% DMC. mdpi.com Such data is foundational for scaling up from analytical to preparative chromatography, where the goal is the recovery of a purified substance. warwick.ac.uk

The following tables summarize typical chromatographic conditions used in the separation of hydantoin derivatives, which can be adapted for the preparative isolation of 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

Table 1: Exemplary Stationary Phases for Hydantoin Separation

Stationary Phase Type Specific Column Example Primary Application
Immobilized Polysaccharide Amylose-SA Enantioseparation of syn- and anti-hydantoins mdpi.com
Immobilized Polysaccharide Cellulose-SB Enantioseparation of syn- and anti-hydantoins mdpi.com

Table 2: Mobile Phases Used in HPLC Separation of Hydantoins

Mobile Phase Composition Mode Observations
n-hexane/2-PrOH (90/10, v/v) Normal Phase HPLC Results in higher separation and resolution but with longer analysis times. mdpi.com
100% Dimethyl Carbonate (DMC) Non-standard HPLC Can be efficiently used, especially with Amylose-SA columns; accelerates elution rate. mdpi.com

These established methods highlight that a systematic approach, involving the screening of various stationary and mobile phase combinations, is critical for developing a robust preparative chromatography protocol for the isolation of pure 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

Computational Chemistry and Theoretical Investigations of 2,4 Imidazolidinedione, 1 1 Methylethyl

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its gaseous state, providing a baseline for understanding its behavior in more complex environments.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and equilibrium geometry of molecules. By approximating the electron density, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular geometries.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hydantoin (B18101) Ring Core (Illustrative) This table is illustrative, based on general knowledge of hydantoin structures, as specific published data for 1-isopropylhydantoin was not found.

Parameter Typical Calculated Value
N1-C2 Bond Length ~1.38 Å
C2-N3 Bond Length ~1.39 Å
N3-C4 Bond Length ~1.42 Å
C4-C5 Bond Length ~1.53 Å
C5-N1 Bond Length ~1.47 Å
C2=O Bond Length ~1.22 Å
C4=O Bond Length ~1.21 Å
∠(C5-N1-C2) ~112°
∠(N1-C2-N3) ~108°

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. These methods can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT.

High-level ab initio calculations could be employed to refine the energies and properties of 1-isopropylhydantoin. For example, methods like CBS-QB3 or G4 are used to predict thermodynamic properties like electron affinity with high accuracy for various hydantoin derivatives. researchgate.net Such calculations would offer a benchmark for the results obtained from DFT methods and provide reliable data on properties like dipole moment, polarizability, and vibrational frequencies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

While specific values for 1-isopropylhydantoin are not documented in dedicated studies, analysis of similar molecules suggests the HOMO is typically localized over the hydantoin ring, particularly the nitrogen and oxygen atoms, while the LUMO is often distributed over the carbonyl groups. The isopropyl substituent would likely have a modest electron-donating effect, slightly raising the HOMO energy level compared to an unsubstituted hydantoin.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices This table presents hypothetical values for illustrative purposes, as specific published data for 1-isopropylhydantoin was not found.

Parameter Hypothetical Value (eV)
EHOMO -6.5
ELUMO -0.8
Energy Gap (ΔE) 5.7
Ionization Potential (I) 6.5
Electron Affinity (A) 0.8
Chemical Hardness (η) 2.85
Electrophilicity Index (ω) 1.62

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of a compound and its interactions with its environment.

Solvent Effects on Molecular Structure and Reactivity

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations using explicit solvent models (e.g., water, ethanol) can investigate these effects. Simulations would show how solvent molecules arrange around 1-isopropylhydantoin, forming a solvation shell. Hydrogen bonding between the solvent and the carbonyl oxygens and the N-H group of the hydantoin ring would be a key interaction to analyze.

The solvent can influence the conformational preferences of the isopropyl group and affect the molecule's electronic properties by stabilizing or destabilizing charge distributions. By calculating the potential of mean force (PMF) along a specific reaction coordinate, MD simulations can also provide insights into how the solvent environment modulates the energy landscape for conformational changes or chemical reactions.

In Silico Approaches for Chemical Interaction and Design

Computational, or in silico, methods are integral to modern drug discovery and chemical design, providing powerful tools to predict molecular interactions, elucidate relationships between structure and activity, and screen vast chemical libraries for promising new compounds. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, also known as 1-isopropylhydantoin, these computational approaches offer a pathway to understand its potential biological roles and to design novel analogs with enhanced properties.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For the hydantoin scaffold, SAR studies have been crucial in developing derivatives with a wide range of pharmacological effects. rjpn.orgresearchgate.net These studies typically involve synthesizing a series of analogs by modifying specific parts of the molecule—such as the substituents on the imidazolidine (B613845) ring—and then evaluating their biological effects. For instance, SAR studies on related thiohydantoin androgen receptor antagonists revealed that specific modifications led to potent compounds for treating castration-resistant prostate cancer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models that correlate chemical structure with activity. ej-chem.org These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of unsynthesized compounds. A QSAR analysis for a series of compounds related to 1-isopropylhydantoin would involve calculating various descriptors. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Category Examples Description
Thermodynamic Heat of formation, Gibbs free energy Describes the energy and stability of the molecule.
Topological Wiener index, Kier & Hall connectivity indices Represents the connectivity and branching of the molecular graph.
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy Quantifies the electronic charge distribution and reactivity potential.

| Steric/Structural | Molecular weight, Molar refractivity, Surface area, Volume | Describes the size and shape of the molecule. |

A typical QSAR model is expressed as a linear or non-linear equation. For example, a study on thiazolidine-2,4-dione derivatives as antihyperglycemic agents developed a model correlating activity with specific descriptors. nih.gov A similar approach for 1-isopropylhydantoin and its analogs could identify the key structural features essential for a desired biological effect, guiding the synthesis of more potent and selective molecules. nih.gov

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

For a target protein that 1-isopropylhydantoin might bind to, a pharmacophore model can be generated in two primary ways:

Ligand-Based Modeling: If a set of known active molecules exists, their structures can be superimposed to identify common chemical features. This approach is valuable when the 3D structure of the target protein is unknown. mdpi.com

Structure-Based Modeling: When the crystal structure of the target protein-ligand complex is available, the key interaction points between the ligand and the protein's active site can be directly mapped to create a pharmacophore. nih.gov

This resulting pharmacophore model serves as a 3D query for virtual screening of large compound databases to find new molecules that fit the model and are therefore likely to be active. nih.gov It can also guide the modification of the 1-isopropylhydantoin structure to better match the pharmacophoric features, thus enhancing its binding affinity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 1-isopropylhydantoin) when bound to a second molecule (a receptor, typically a protein). samipubco.com The primary goal is to predict the binding mode and affinity of the complex. journaljpri.com The process involves placing the ligand into the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding free energy. nih.govnih.gov

A typical molecular docking workflow for 1-isopropylhydantoin would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). Water molecules are typically removed, and hydrogen atoms are added. samipubco.com

Preparation of the Ligand: Generating a 3D conformation of 1-isopropylhydantoin and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide, the ligand is systematically placed in various positions and orientations within the defined binding site of the receptor. journaljpri.combiotechnologia-journal.org

Analysis of Results: The resulting poses are ranked based on their docking scores. The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Table 2: Potential Molecular Interactions for a Hydantoin-Based Ligand in a Protein Binding Site

Interaction Type Description Potential Residues Involved
Hydrogen Bonding The carbonyl oxygens and N-H groups of the hydantoin ring act as hydrogen bond acceptors and donors, respectively. Asp, Glu, Gln, Asn, Ser, Tyr, His
Hydrophobic Interactions The isopropyl group at the N1 position can form van der Waals contacts with nonpolar residues. Ala, Val, Leu, Ile, Phe, Trp

| Water-Mediated Bonds | A water molecule can bridge the ligand and protein, forming hydrogen bonds with both. | Various polar residues |

These simulations provide critical insights into how 1-isopropylhydantoin might bind to a biological target, and this information can be used to rationalize its activity and guide the design of improved analogs. researchgate.net

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For 1-isopropylhydantoin, VS can be employed to discover novel analogs with potentially improved activity or different pharmacological profiles.

The process is often hierarchical, starting with rapid, less computationally intensive methods and progressing to more accurate, slower methods for smaller subsets of compounds. nih.gov

A typical virtual screening pipeline to find analogs of 1-isopropylhydantoin might be:

Database Preparation: A large database of compounds, such as ZINC or PubChem, is selected. nih.gov

Ligand-Based Filtering: If a pharmacophore model has been developed (as in 5.3.2), it can be used as a rapid filter to select only those molecules that match the key 3D features. mdpi.com

Structure-Based Docking: The filtered subset of compounds is then docked into the target protein's active site. This is often done in stages:

High-Throughput Virtual Screening (HTVS): A fast docking method to screen thousands of compounds. nih.gov

Standard Precision (SP) and Extra Precision (XP) Docking: More accurate and computationally demanding methods applied to the top-scoring hits from the previous stage. nih.govnih.gov

Post-Docking Analysis: The final set of candidate molecules is visually inspected and analyzed for binding mode, interaction patterns, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to select the most promising compounds for experimental testing. researchgate.net

This approach allows for the efficient exploration of vast chemical space to identify novel hydantoin-based structures that could serve as new leads in drug discovery programs. nih.gov

Theoretical Mechanistic Studies

Beyond predicting interactions, computational chemistry can also be used to elucidate the fundamental chemical processes involved in the formation or reaction of a molecule.

While the synthesis of hydantoins is well-established through methods like the Bucherer–Bergs reaction or the Urech hydantoin synthesis, computational chemistry provides a means to investigate the detailed mechanism of these reactions at the molecular level. rjpn.org Theoretical mechanistic studies can map out the entire reaction pathway, identify transition states, and calculate the energy barriers associated with each step. nih.gov

For the synthesis of 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a computational study would typically use quantum mechanical methods like Density Functional Theory (DFT). The process would involve:

Modeling Reactants, Intermediates, and Products: The 3D structures of all species involved in the proposed reaction mechanism are computationally built and their energies are minimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate between a reactant and a product. Computational algorithms are used to locate these unstable structures.

Calculating Energy Profiles: The energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and a transition state is the activation energy, or energy barrier, which determines the rate of that reaction step.

Studies on other catalyzed reactions have successfully used these methods to validate proposed mechanisms and understand the role of the catalyst in lowering energy barriers. mdpi.com For example, a computational analysis can confirm whether a proposed reaction is spontaneous and can compare the energetic feasibility of different potential pathways. mdpi.com Such an investigation into the formation of 1-isopropylhydantoin could provide valuable insights for optimizing reaction conditions, improving yields, and understanding the formation of any potential byproducts. nih.gov

Prediction of Spectroscopic Signatures based on Theoretical Models

The primary approach for these theoretical predictions is Density Functional Theory (DFT), often employed for its balance of computational cost and accuracy. nih.gov The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. Following this, various spectroscopic properties can be calculated.

For the prediction of NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework. nih.gov This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) that can be directly compared with experimental data. The resulting data would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the 2,4-Imidazolidinedione, 1-(1-methylethyl)- molecule.

Infrared (IR) spectroscopy predictions involve the calculation of vibrational frequencies and their corresponding intensities. By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which yields the vibrational modes of the molecule. The resulting frequencies, typically expressed in wavenumbers (cm⁻¹), correspond to the stretching, bending, and torsional motions of the chemical bonds. It is a common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. nih.gov

The prediction of UV-Vis spectra is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. These calculations can predict the wavelength of maximum absorption (λmax), providing insight into the electronic structure of the molecule.

While specific predicted data for 2,4-Imidazolidinedione, 1-(1-methylethyl)- is not available, the tables below illustrate the typical format for presenting such theoretical spectroscopic data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4-Imidazolidinedione, 1-(1-methylethyl)-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Data not available in the searched literatureData not available in the searched literatureData not available in the searched literature

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for 2,4-Imidazolidinedione, 1-(1-methylethyl)-

Vibrational ModePredicted Frequency (cm⁻¹)
Data not available in the searched literatureData not available in the searched literature

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for 2,4-Imidazolidinedione, 1-(1-methylethyl)-

Electronic TransitionPredicted λmax (nm)
Data not available in the searched literatureData not available in the searched literature

The application of these computational methods would enable a detailed theoretical characterization of the spectroscopic signatures of 2,4-Imidazolidinedione, 1-(1-methylethyl)-, providing a valuable counterpart to experimental studies.

Future Research Directions and Advanced Applications in Chemical Synthesis and Methodology

Development of Innovative Synthetic Routes for 2,4-Imidazolidinedione, 1-(1-methylethyl)-

Traditional methods for synthesizing N-substituted hydantoins are being superseded by more innovative and efficient strategies. Future research will likely focus on the development of novel synthetic pathways for 2,4-Imidazolidinedione, 1-(1-methylethyl)- that offer improved yields, reduced reaction times, and greater molecular diversity.

One promising area is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. researchgate.net A pseudo-multicomponent, one-pot protocol has been described for synthesizing related 1,3-disubstituted imidazolidin-2-ones, demonstrating the potential for such streamlined approaches. mdpi.com Adapting MCRs for the specific synthesis of 1-(1-methylethyl)-2,4-imidazolidinedione could significantly simplify the manufacturing process.

Another key direction is the implementation of flow chemistry . Continuous flow processes offer superior control over reaction parameters such as temperature and pressure, leading to safer and more consistent production. A three-step continuous process was successfully developed for a 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, showcasing how flow chemistry can manage hazardous intermediates and facilitate rapid optimization through in-line monitoring. researchgate.net Applying this technology to the synthesis of the target imidazolidinedione could enhance safety and scalability. Further research into novel catalytic systems and domino reactions is also expected to yield more direct and atom-economical routes to this compound. thieme-connect.desemanticscholar.org

Exploration of Sustainable and Green Chemistry Approaches in Imidazolidinedione Synthesis

The principles of green chemistry are becoming central to the synthesis of heterocyclic compounds, including imidazolidinediones. benthamdirect.comeurekaselect.com Future efforts will concentrate on minimizing the environmental impact of producing 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

Key green methods applicable to imidazolidinedione synthesis include:

Microwave and Ultrasound Irradiation : These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. researchgate.netbenthamdirect.com

Solvent-Free Synthesis : Conducting reactions without a solvent, or using water as the medium, reduces volatile organic compound (VOC) emissions and simplifies product purification. researchgate.netthieme-connect.de

Mechanochemistry : This technique uses mechanical force, such as ball milling, to drive chemical reactions. An eco-friendly mechanochemical process for preparing 5- and 5,5-disubstituted hydantoins has been described, which proceeds in good yields without the need for harmful organic solvents or purification steps. acs.org

The table below summarizes various green chemistry approaches that could be applied to the synthesis of 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

Green Chemistry ApproachDescriptionPotential BenefitsReference
Microwave/Ultrasound IrradiationUse of non-conventional energy sources to accelerate reactions.Reduced reaction times, higher yields, cleaner reactions. researchgate.netbenthamdirect.com
Solvent-Free ConditionsPerforming reactions without organic solvents, sometimes using water or grinding.Reduced waste and environmental impact, simplified purification. researchgate.netthieme-connect.de
MechanochemistryUsing mechanical energy (e.g., ball milling) to initiate reactions.Avoids bulk solvents, high yields, no purification steps needed. acs.org
Reusable CatalystsEmploying solid-phase catalysts that can be easily separated and reused.Reduced catalyst waste, lower costs, simplified workup. researchgate.netrsc.org

Design and Synthesis of Complex Architectures Incorporating the 1-(1-methylethyl)-Imidazolidinedione Motif

The 1-(1-methylethyl)-imidazolidinedione scaffold serves as a valuable building block for constructing more complex and functionally diverse molecules. Future research will explore its incorporation into larger molecular architectures to generate novel compounds with unique properties.

One area of focus is the creation of hybrid molecules . This involves covalently linking the imidazolidinedione ring to other pharmacophoric groups to create a single molecule with potentially synergistic or novel biological activities. thieme-connect.de For instance, the design of molecules that join the imidazole-like structure of hydantoins with other moieties has been explored to create new bioactive compounds. mdpi.com The 1-isopropyl group provides a specific lipophilic character that can be exploited in the rational design of these complex structures.

Another avenue is the development of peptidomimetics . The rigid structure of the hydantoin (B18101) ring can be used to mimic peptide secondary structures like β-turns. semanticscholar.org By incorporating the 1-(1-methylethyl)-imidazolidinedione unit into peptide-like chains, researchers can create stable analogues of biologically active peptides with improved pharmacokinetic properties. This involves sophisticated synthetic pathways that allow for regioselective modifications and the attachment of amino acid residues. semanticscholar.org

Advanced Mechanistic Investigations using Real-Time Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced analytical and computational tools is set to unravel the intricate details of imidazolidinedione formation and reactivity.

Real-time spectroscopic monitoring provides dynamic information about a reaction as it happens. Techniques such as in situ Raman spectroscopy and Powder X-ray Diffraction (PXRD) have been used to study the kinetics of mechanochemical reactions involving hydantoin derivatives in real time. acs.orgku.dk These methods allow researchers to observe the formation of intermediates, identify induction periods, and determine reaction rates, providing invaluable mechanistic insights. acs.orgku.dk Frameworks for monitoring reaction dynamics based on online spectroscopic data are becoming increasingly sophisticated. researchgate.net

Computational chemistry offers a powerful complementary approach. Density Functional Theory (DFT) calculations and other computational models can be used to explore reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions involving imidazolidinone catalysts. nih.govresearchgate.net Molecular dynamics (MD) simulations can further elucidate the mechanism of action by which these molecules interact with biological targets. ebi.ac.uknih.gov The synergy between real-time spectroscopic data and high-level computational analysis will be instrumental in guiding the rational design of more efficient synthetic processes for 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

The following table highlights key techniques used for advanced mechanistic studies.

TechniqueTypeInformation GainedReference
In Situ Raman SpectroscopySpectroscopicReal-time monitoring of bond vibrations, tracking reactant consumption and product formation. acs.orgku.dk
Powder X-ray Diffraction (PXRD)SpectroscopicIn situ monitoring of changes in the solid state, tracking crystalline phase transformations during a reaction. acs.orgku.dk
Density Functional Theory (DFT)ComputationalCalculation of reaction energy profiles, transition state structures, and stereochemical preferences. nih.govresearchgate.net
Molecular Dynamics (MD)ComputationalSimulation of molecular motion over time to understand dynamic interactions, such as with a biological receptor. ebi.ac.uknih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. oxfordglobal.com These technologies can process vast datasets to identify patterns and make predictions that are beyond human capability, accelerating the development of new molecules and synthetic routes.

For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, AI and ML can be applied in several ways:

De Novo Molecular Design : Generative AI models can design novel molecules incorporating the 1-(1-methylethyl)-imidazolidinedione scaffold with desired physicochemical or biological properties. oxfordglobal.comcrimsonpublishers.com These tools can explore a vast chemical space to propose innovative structures for synthesis and testing.

Reaction Prediction and Optimization : ML algorithms can predict the outcome of unknown reactions and suggest optimal reaction conditions. By learning from existing reaction databases, these models can help chemists select the most promising synthetic routes, thereby reducing the number of failed experiments and saving time and resources. nih.gov

High-Throughput Virtual Screening : AI can be used to screen large virtual libraries of compounds containing the target motif against biological targets, prioritizing a smaller number of candidates for experimental validation. nih.gov This significantly shortens the early stages of the drug discovery process.

The integration of AI into the design-make-test-analyze (DMTA) cycle promises to dramatically shorten the timeline for developing new chemical entities based on the 1-(1-methylethyl)-imidazolidinedione core. oxfordglobal.com As these computational tools become more sophisticated and accessible, they will undoubtedly play a pivotal role in unlocking the full potential of this chemical compound.

Q & A

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?

  • Answer: Use kinetic isotope effects (KIE) or Hammett plots to probe electronic influences. For example, isotopic labeling at C5 (if applicable) tracks substituent migration during reactions. Competitive experiments with directing groups (e.g., bromine) can map preferred reaction sites .

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Reactant of Route 1
Reactant of Route 1
2,4-Imidazolidinedione, 1-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
2,4-Imidazolidinedione, 1-(1-methylethyl)-

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